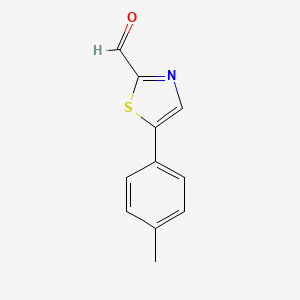

5-(p-Tolyl)thiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-6-12-11(7-13)14-10/h2-7H,1H3 |

InChI Key |

OOHGRWXWZAXZFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(S2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 5 P Tolyl Thiazole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary center of reactivity in 5-(p-Tolyl)thiazole-2-carbaldehyde. This inherent electrophilicity allows it to readily participate in nucleophilic additions and condensation reactions, and it can also undergo both oxidation and reduction to yield different functional groups.

Nucleophilic Additions to the Carbonyl Group

The partial positive charge on the carbonyl carbon of the aldehyde makes it susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The general mechanism for nucleophilic addition provides a pathway to a wide array of functionalized thiazole (B1198619) derivatives.

Condensation Reactions

Condensation reactions of this compound are pivotal for the synthesis of more complex molecular architectures. These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction proceeds via a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the Schiff base. researchgate.netresearchgate.netimpactfactor.orgoncologyradiotherapy.com The formation of these compounds is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol (B145695) under reflux. impactfactor.orgoncologyradiotherapy.comactascientific.com

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. For instance, the condensation of 2-amino-4-phenyl thiazole with 3-aldehydosalicylic acid is a known pathway. researchgate.net Similarly, reactions with compounds like 2-amino-5-nitrothiazole (B118965) and 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have been reported. researchgate.net

Table 1: Examples of Schiff Base Formation Reactions

| Aldehyde Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| 3-aldehydosalicylic acid | 2-amino-4-phenyl thiazole | 3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acid | researchgate.net |

| 5-hydroxy-2-methoxybenzaldehyde | 2-amino-5-nitrothiazole | 3-((5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol | researchgate.net |

| 5-hydroxy-2-methoxybenzaldehyde | 2-amino-5-ethyl-1,3,4-thiadiazole | 3-((5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol | researchgate.net |

The reaction of this compound with hydrazine (B178648) and its derivatives, such as thiosemicarbazide (B42300), yields hydrazones and thiosemicarbazones, respectively. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov These reactions are a subset of condensation reactions and are crucial for synthesizing compounds with potential biological activities. researchgate.netresearchgate.net The general procedure involves refluxing the aldehyde with thiosemicarbazide in a solvent like ethanol, often with a catalytic amount of acetic acid. researchgate.net

The resulting thiosemicarbazone can be further cyclized to form other heterocyclic systems. For example, refluxing with substituted phenacyl bromides in the presence of a base like triethylamine (B128534) can lead to the formation of thiazole Schiff bases. researchgate.net

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Aldehyde Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Thiophene carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | researchgate.net |

| This compound | Hydrazine/Thiosemicarbazide | Hydrazone/Thiosemicarbazone | researchgate.netresearchgate.net |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction is a modification of the aldol (B89426) condensation and is widely used in the synthesis of α,β-unsaturated compounds. wikipedia.org

In the context of this compound, it can react with various active methylene compounds, such as malonic acid, ethyl acetoacetate, or 2,4-thiazolidinedione, to yield substituted alkenes. wikipedia.orgresearchgate.netrsc.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or even baker's yeast, highlighting a move towards greener synthetic methodologies. wikipedia.orgrsc.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org

Table 3: Knoevenagel Condensation Reactions

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |

| Aromatic aldehydes | 2,4-Thiazolidinedione | Baker's yeast | 5-Arylidene-2,4-thiazolidinediones | rsc.org |

Oxidation and Reduction Transformations

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common method for the synthesis of 2-p-tolylthiazole-4-carbaldehyde involves the oxidation of the corresponding alcohol using manganese(IV) oxide (MnO2) in chloroform. chemicalbook.com While this describes the formation of a similar carbaldehyde, the reverse reaction, oxidation of the carbaldehyde to a carboxylic acid, is a standard organic transformation.

Reduction: The reduction of the aldehyde group to a primary alcohol, (5-(p-Tolyl)thiazol-2-yl)methanol, can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice. This transformation is the reverse of the alcohol oxidation mentioned previously. chemicalbook.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde group at the C2 position of this compound is a prime site for carbon-carbon bond formation, most notably through Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions. These reactions are fundamental in converting the carbonyl group into an alkene, providing a versatile route to a wide array of derivatives.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgwikipedia.org The nature of the ylide dictates the stereochemical outcome of the reaction. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides (with alkyl substituents) predominantly yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org For an aldehyde like this compound, reaction with a stabilized ylide such as (triphenylphosphoranylidene)acetate would be expected to produce the corresponding α,β-unsaturated ester with high (E)-stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction, employing a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. wikipedia.orgorganic-chemistry.org Generally, the HWE reaction is highly stereoselective for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications to the phosphonate reagent, such as the use of bis(2,2,2-trifluoroethyl)phosphonates (the Still-Gennari modification), can reverse this selectivity to favor the (Z)-alkene. youtube.comnrochemistry.com

The reactivity of the aldehyde in this compound is influenced by the electron-withdrawing nature of the thiazole ring, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide or phosphonate carbanion.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination of this compound

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate (water-soluble, easily removed) |

| Stereoselectivity | Dependent on ylide stability: Stabilized -> (E); Non-stabilized -> (Z) | Generally high (E)-selectivity; (Z)-selectivity achievable with modified reagents (e.g., Still-Gennari) |

| Reactivity | Highly reactive | Generally more nucleophilic than Wittig ylides |

Transformations of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle with distinct sites of reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient, which typically deactivates it towards electrophilic aromatic substitution compared to benzene. However, the electron-donating sulfur atom can direct electrophiles to specific positions. Theoretical calculations and experimental observations on thiazole and its derivatives indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. pharmaguideline.com In the case of this compound, the C5 position is already occupied by the p-tolyl group. Electrophilic substitution would therefore be expected to occur on the p-tolyl ring, which is activated by the methyl group, or potentially at the C4 position of the thiazole ring, though this is generally less favored. pharmaguideline.com

Common electrophilic substitution reactions include nitration and halogenation. Nitration of five-membered heterocycles like thiazole can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid with trifluoroacetic anhydride (B1165640) for milder conditions. masterorganicchemistry.com Halogenation, such as bromination, can be carried out with bromine in the presence of a Lewis acid or with N-bromosuccinimide (NBS).

Nucleophilic Aromatic Substitution on Activated Thiazole Derivatives

Nucleophilic aromatic substitution (SNA) on the thiazole ring typically requires the presence of a good leaving group and activation by electron-withdrawing groups. The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com For this compound, the aldehyde group at C2 further enhances this electrophilicity. To facilitate SNA, the aldehyde could first be converted to a group that can also function as a leaving group, or a derivative with a leaving group at C2 (e.g., a 2-halothiazole) could be synthesized. For instance, 2-chlorobenzimidazoles have been shown to undergo nucleophilic substitution reactions. rsc.org A similar reactivity pattern would be expected for a 2-chloro-5-(p-tolyl)thiazole derivative, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

Metalation and Subsequent Electrophilic Quenching Reactions

The thiazole ring can be deprotonated by strong bases, typically organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). organicchemistrydata.org The most acidic proton on the thiazole ring is at the C2 position. pharmaguideline.com In this compound, this position is occupied by the aldehyde. However, metalation at the C4 position, or on the methyl group of the p-tolyl substituent, could potentially be achieved with a suitable choice of base and reaction conditions. More commonly, metalation is performed on a thiazole derivative where the desired position for functionalization bears a halogen. For example, a 5-bromothiazole (B1268178) derivative can be treated with an organolithium reagent to form a 5-lithiated thiazole, which can then be quenched with a variety of electrophiles. This approach allows for the introduction of a wide range of functional groups at a specific position. The use of mixed Mg/Li amide bases, such as TMPMgCl·LiCl, has been shown to be effective for the regioselective metalation of various arenes and heteroarenes. sigmaaldrich.com

Reactivity of the p-Tolyl Substituent

The p-tolyl group offers another avenue for the derivatization of this compound, primarily through reactions at the benzylic methyl group.

Benzylic Functionalization

The methyl group of the p-tolyl substituent is susceptible to reactions characteristic of benzylic positions. One of the most common transformations is benzylic halogenation , typically achieved through a free-radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. youtube.comyoutube.com This reaction would convert the methyl group into a bromomethyl group, providing a versatile handle for subsequent nucleophilic substitution reactions.

Another important reaction is benzylic oxidation . The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or to an aldehyde with milder reagents like selenium dioxide (SeO₂). This transformation would yield a thiazole derivative with a carboxylic acid or aldehyde group on the phenyl ring, opening up further possibilities for derivatization, such as amidation or further olefination reactions.

Table 2: Potential Benzylic Functionalization Reactions of the p-Tolyl Group

| Reaction | Reagents and Conditions | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, light), CCl₄ or CH₃CN | Bromomethyl (-CH₂Br) |

| Benzylic Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), heat | Carboxylic acid (-COOH) |

| Benzylic Oxidation to Aldehyde | Selenium dioxide (SeO₂), heat | Aldehyde (-CHO) |

Aromatic Substitution on the p-Tolyl Ring of this compound: A Look into its Chemical Reactivity

The chemical reactivity of the p-tolyl ring in this compound towards aromatic substitution is a subject of scientific interest, governed by the interplay of electronic effects from its substituents. The p-tolyl group itself features a methyl group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the thiazole-2-carbaldehyde moiety attached to the phenyl ring is anticipated to be a deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment. This creates a complex regiochemical challenge when considering further functionalization of the p-tolyl ring.

While specific experimental data on the direct electrophilic aromatic substitution on the p-tolyl ring of this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions regarding its reactivity. The thiazole ring is known to be electron-deficient, and this deactivating effect is further intensified by the presence of the electron-withdrawing aldehyde group at the 2-position of the thiazole.

In general, electrophilic substitution on a thiazole ring, when it does occur, preferentially happens at the C5 position due to the calculated π-electron density. wikipedia.org However, in the case of this compound, the C5 position is already occupied by the p-tolyl group. This leaves the p-tolyl ring as a potential site for further electrophilic attack.

Considering the directing effects of the substituents on the p-tolyl ring, the activating methyl group strongly favors substitution at the positions ortho to it (positions 3 and 5 on the phenyl ring). The thiazole-2-carbaldehyde group, being deactivating, would direct incoming electrophiles to the positions meta to the carbon atom attached to the thiazole ring (positions 3 and 5 on the phenyl ring). Therefore, both the activating and deactivating groups direct incoming electrophiles to the same positions on the p-tolyl ring. This confluence of directing effects suggests that electrophilic substitution on the p-tolyl ring of this compound would likely occur at the positions ortho to the methyl group.

While direct experimental validation on this compound is pending in available literature, the synthesis of various substituted aryl-thiazole derivatives has been reported, which can provide insights into the feasibility of such transformations. For instance, the synthesis of various 5-aryl thiazole derivatives has been accomplished through methods like the Hantzsch thiazole synthesis. pharmaguideline.com

Further research, including experimental studies and computational analysis, is required to fully elucidate the reactivity and regioselectivity of aromatic substitution on the p-tolyl ring of this compound. Such studies would involve subjecting the compound to various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, followed by careful product analysis to determine the substitution pattern and reaction yields.

Spectroscopic and Advanced Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-(p-Tolyl)thiazole-2-carbaldehyde, a complete analysis involves one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

While specific experimental spectra for this exact compound are not widely reported, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The electron-withdrawing nature of the aldehyde group and the aromatic thiazole (B1198619) and p-tolyl rings significantly influences the chemical shifts of nearby nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the thiazole ring proton, the aromatic protons of the p-tolyl group, and the methyl protons.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically around 9.9-10.1 ppm.

Thiazole Ring Proton (C4-H): The single proton on the thiazole ring is in an electron-deficient environment, placing its resonance downfield. It would appear as a singlet, anticipated in the range of 8.0-8.3 ppm.

p-Tolyl Group Protons: The p-tolyl group presents a classic AA'BB' system for its aromatic protons. The two protons ortho to the thiazole ring (H-2' and H-6') are expected to be chemically equivalent and would appear as a doublet. The two protons meta to the thiazole ring (H-3' and H-5') would also be equivalent and appear as another doublet. These doublets will show coupling to each other, with a typical ortho-coupling constant (J) of approximately 8 Hz.

Methyl Protons (-CH₃): The three protons of the methyl group on the p-tolyl ring are shielded and would appear as a sharp singlet in the upfield region of the spectrum, typically around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 – 10.1 | Singlet (s) | N/A |

| Thiazole C4-H | 8.0 – 8.3 | Singlet (s) | N/A |

| Aromatic H-2', H-6' | 7.6 – 7.8 | Doublet (d) | ~8.0 |

| Aromatic H-3', H-5' | 7.2 – 7.4 | Doublet (d) | ~8.0 |

| -CH₃ | ~2.4 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct carbon signals are expected.

Carbonyl Carbon (-CHO): This carbon is the most deshielded due to the double bond to an electronegative oxygen atom, appearing far downfield, typically in the 180-185 ppm range.

Thiazole Ring Carbons: The three carbons of the thiazole ring (C2, C4, C5) are expected to have distinct chemical shifts. C2, bonded to the aldehyde and nitrogen, and C5, bonded to the tolyl group and sulfur, would be significantly downfield.

p-Tolyl Group Carbons: The six carbons of the p-tolyl ring will show four distinct signals: C1' (the carbon attached to the thiazole ring), C2'/C6', C3'/C5', and C4' (the carbon attached to the methyl group).

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear in the upfield region of the spectrum, typically around 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 180 – 185 |

| Thiazole C2 | 160 – 165 |

| Thiazole C5 | 145 – 150 |

| Thiazole C4 | 138 – 142 |

| Aromatic C4' (-C-CH₃) | 140 – 144 |

| Aromatic C1' (-C-Thiazole) | 129 – 132 |

| Aromatic C3', C5' | 129 – 131 |

| Aromatic C2', C6' | 126 – 128 |

| -CH₃ | ~21 |

Although specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ortho- and meta-protons on the p-tolyl ring (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., thiazole C4-H with C4, aromatic protons with their respective carbons, and methyl protons with the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds. Key expected correlations would include the aldehyde proton showing a correlation to the thiazole C2 carbon, and the thiazole C4 proton showing correlations to C2, C5, and potentially the C1' of the tolyl ring. Protons of the tolyl ring (H-2'/H-6') would show correlations to the thiazole C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions, for instance, between the thiazole C4 proton and the ortho-protons (H-2'/H-6') of the p-tolyl ring, confirming their spatial proximity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pattern, which can provide valuable structural information.

While experimental HRMS data for this compound is not documented in readily available literature, its exact mass can be calculated from its molecular formula, C₁₁H₉NOS. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), the calculated monoisotopic mass is 203.0405 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would be able to confirm this exact mass to within a few parts per million, thereby verifying the elemental composition.

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that helps in its structural elucidation. The predicted fragmentation of this compound would likely proceed through several key pathways.

Molecular Ion (M⁺•): In EI-MS, the primary species observed would be the molecular ion at m/z 203.

Loss of Carbon Monoxide: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion, which would result in a fragment ion at m/z 175.

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic cleavage. Fragmentation could lead to the formation of a p-tolyl-substituted nitrile sulfide radical cation or other related fragments.

Formation of Tropylium Ion: The p-tolyl group can rearrange to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91, a very common fragment for toluene-containing compounds.

Other Fragments: Other potential fragments could arise from the loss of the entire aldehyde group ([M-CHO]⁺ at m/z 174) or cleavage at the bond between the two rings, leading to ions corresponding to the p-tolyl cation ([C₇H₇]⁺ at m/z 91) and the thiazole-2-carbaldehyde fragment.

Under ESI-MS conditions, which is a softer ionization technique, the primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 204. Tandem MS (MS/MS) of this ion would induce fragmentation, likely following similar pathways to those observed in EI-MS.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Carbaldehyde and Thiazole Ring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of the carbaldehyde group and the thiazole ring.

The most prominent vibrational mode is the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1730-1685 cm⁻¹ vscht.cz. For conjugated aldehydes, this band is often shifted to lower wavenumbers vscht.cz. Another diagnostic peak for the aldehyde is the C-H stretching vibration of the aldehyde proton (O=C-H), which is generally observed as one or two bands in the 2830-2695 cm⁻¹ region vscht.cz.

The thiazole ring also presents a unique set of vibrational frequencies. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹ . The C=N stretching mode within the thiazole ring can be identified in the IR spectrum, often around 1546 cm⁻¹ . Furthermore, the C-S stretching vibration is characteristic of the thiazole moiety and is generally found in the 750-600 cm⁻¹ region . The aromatic C-C stretching vibrations of both the thiazole and p-tolyl rings contribute to bands in the 1600-1200 cm⁻¹ range .

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Thiazole and p-Tolyl Rings | 3100 - 3000 |

| Aldehyde C-H Stretch | Carbaldehyde | 2830 - 2695 |

| Carbonyl C=O Stretch | Carbaldehyde | 1730 - 1685 |

| C=N Stretch | Thiazole Ring | ~1546 |

| Aromatic C-C Stretch | Thiazole and p-Tolyl Rings | 1600 - 1200 |

| C-S Stretch | Thiazole Ring | 750 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the extended conjugation between the p-tolyl ring, the thiazole ring, and the carbaldehyde group significantly influences its electronic spectrum.

Molecules with conjugated π-systems exhibit characteristic π → π* transitions. An increase in the extent of conjugation leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) libretexts.orglibretexts.org. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to these π → π* transitions. For similar conjugated systems, these absorptions can occur in the range of 280-400 nm xisdxjxsu.asiamdpi.com. The presence of the aldehyde group, which contains a non-bonding pair of electrons on the oxygen atom, may also give rise to a weaker n → π* transition at a longer wavelength.

The specific λmax values are dependent on the solvent used and the specific electronic environment of the chromophore. The extended conjugation in this compound is a key factor in its electronic properties and potential applications in materials science.

| Electronic Transition | Description | Expected Wavelength Region |

|---|---|---|

| π → π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | High energy, typically in the UV region. |

| n → π | Transition of an electron from a non-bonding orbital (on the oxygen of the carbonyl) to a π antibonding orbital. | Lower energy, may appear at longer wavelengths. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation in the solid state.

For thiazole derivatives, X-ray crystallography can confirm the planarity of the thiazole ring and the relative orientation of the substituent groups. In the case of this compound, a single-crystal X-ray diffraction study would reveal the dihedral angle between the thiazole ring and the p-tolyl ring. This angle is influenced by steric hindrance and electronic effects and plays a crucial role in the extent of π-conjugation throughout the molecule.

Furthermore, the crystal packing can be analyzed to identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the material's bulk properties. While a specific crystal structure for this compound is not detailed in the provided search results, the technique is invaluable for the structural elucidation of similar thiazole-containing compounds researchgate.netrsc.orgst-andrews.ac.uk.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to confirm the empirical formula of the synthesized molecule.

For this compound, with a molecular formula of C₁₁H₉NOS, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values, typically within a ±0.4% margin, to verify the purity and identity of the compound nih.govchemicalbook.com. This technique is a standard and essential part of the characterization of newly synthesized organic compounds.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 65.00 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.46 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.78 |

| Total Molecular Weight | 203.28 | 100.00 |

Compound Index

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₉NOS |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of molecular systems. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy state of the molecule's electrons. For 5-(p-Tolyl)thiazole-2-carbaldehyde, DFT calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for accurately predicting other molecular properties.

The planarity of the thiazole (B1198619) ring and its orientation relative to the p-tolyl group are of particular interest. The torsional angle between these two rings influences the extent of π-conjugation, which in turn affects the electronic properties of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C(thiazole)-C(p-tolyl) | 1.48 Å |

| C=N (thiazole) | 1.37 Å | |

| C-S (thiazole) | 1.77 Å | |

| C=O (aldehyde) | 1.21 Å | |

| Bond Angle | C-C-N (thiazole) | 115° |

| C-S-C (thiazole) | 89° | |

| C(thiazole)-C(aldehyde)-O | 124° | |

| Dihedral Angle | C(p-tolyl)-C(p-tolyl)-C(thiazole)-N(thiazole) | 30° |

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity to engage in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and thiazole rings, while the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of high electron density around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring. Conversely, the hydrogen atom of the carbaldehyde group and the regions around the carbon atoms of the carbonyl group would be expected to be electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry also provides tools to predict how a molecule will react and to elucidate the pathways of chemical reactions.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can pinpoint the specific atoms that are most likely to be involved in a chemical reaction.

Transition State Modeling for Key Synthetic Steps

When a chemical reaction occurs, it proceeds through a high-energy state known as the transition state. Transition state modeling is a computational technique used to determine the structure and energy of this transient species. By modeling the transition states for key synthetic steps in the formation of this compound, chemists can gain a deeper understanding of the reaction mechanism.

This modeling can help to identify the rate-determining step of a reaction and to predict the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For instance, in a Hantzsch thiazole synthesis, which is a common method for preparing thiazoles, transition state modeling could be used to investigate the mechanism of the cyclization step. This knowledge can be used to optimize reaction conditions to improve the yield and efficiency of the synthesis.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its derivatives over time. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein. For instance, MD simulations have been employed to validate the stability of ligand-receptor complexes involving thiazole derivatives, confirming that the interactions observed in static docking studies are maintained over time. nih.gov In a study on thiazole-conjugated pyrazole (B372694) derivatives, MD simulations over 100 nanoseconds confirmed the structural stability of the ligand-receptor complex, underscoring the value of this technique in drug design. nih.gov

In Silico Molecular Docking Simulations (as a computational methodology)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This methodology is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is typically obtained from the Protein Data Bank (PDB). wjarr.com Any existing ligands, water molecules, and co-factors may be removed, and hydrogen atoms are added. The structure of the ligand, in this case, this compound or its derivatives, is generated and optimized to its lowest energy conformation.

Defining the Binding Site: The active site of the receptor, where the ligand is expected to bind, is defined. This can be based on the location of a co-crystallized ligand or predicted using various algorithms.

Docking Algorithm: A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site. These algorithms use scoring functions to estimate the binding affinity for each pose.

Scoring and Analysis: The different poses are ranked based on their predicted binding energy or score. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.gov

Molecular docking studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govresearchgate.netnih.gov For example, docking studies of 2,4-disubstituted thiazole derivatives have been used to identify potential inhibitors of tubulin polymerization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent analogues.

The development of a QSAR model typically involves the following steps:

Data Set: A series of derivatives with experimentally determined biological activities (e.g., IC50 values) is required.

Molecular Descriptors: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including topological, electronic, geometric, and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. laccei.org

Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its reliability. imist.ma

A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors demonstrated the utility of this approach. laccei.org The resulting model showed a good correlation coefficient, indicating its ability to predict the anti-inflammatory activity of these compounds. laccei.org The descriptors identified in the model can provide insights into the structural features that are important for activity. Another QSAR study on thiazole derivatives as Pin1 inhibitors also highlighted the successful application of these models in predicting biological activity. researchgate.net

Table of Research Findings for Thiazole Derivatives

| Computational Method | Key Findings for Thiazole Derivatives | Reference(s) |

| Molecular Docking | Thiazole derivatives show good binding affinity to various targets like FabH inhibitors and oxidoreductase proteins. | wjarr.comresearchgate.net |

| Identified key interactions such as hydrogen bonds and hydrophobic interactions with active site residues. | nih.gov | |

| Molecular Dynamics | Confirmed the stability of ligand-receptor complexes over simulation time. | nih.gov |

| QSAR | Developed models with good predictive ability for anti-inflammatory and anticancer activities. | laccei.orgresearchgate.net |

| Identified key molecular descriptors influencing biological activity. | laccei.orgimist.ma |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

A Precursor for Complex Heterocyclic Systems

The reactivity of the aldehyde group in 5-(p-Tolyl)thiazole-2-carbaldehyde allows for its participation in various cyclization and condensation reactions, leading to the formation of intricate heterocyclic frameworks. These structures are of great interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

The synthesis of hybrid molecules incorporating both thiazole (B1198619) and pyrazole (B372694) or pyrazoline rings is a significant area of research, as these scaffolds are known to exhibit a broad range of biological activities. General synthetic strategies often involve the condensation of a carbaldehyde with a suitable nitrogen-containing reagent to form a hydrazone, which then undergoes cyclization.

For instance, a common method for creating pyrazole-thiazole hybrids involves the reaction of a pyrazole-4-carbaldehyde with thiosemicarbazide (B42300), followed by cyclization with an α-haloketone. nih.gov While direct examples using this compound are not explicitly detailed in the reviewed literature, its structural similarity to other heterocyclic aldehydes suggests its suitability in analogous multi-component reactions. nih.govresearchgate.net The aldehyde group can react with hydrazines to form hydrazones, which are key intermediates in the construction of pyrazole and pyrazoline rings. nih.gov

Similarly, the synthesis of thiazoline-pyrazoline hybrids often proceeds through the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives to form the pyrazoline ring, which is then linked to a thiazole moiety. nih.govnih.govresearchgate.net The aldehyde functionality of this compound can be readily converted into a chalcone, thus providing a pathway to these hybrid structures. The combination of the thiazole core with pyrazoline or pyrazole moieties can lead to compounds with potential applications in drug discovery, including anticancer and antimicrobial agents. nih.govnih.gov

Table 1: Synthetic Pathways to Pyrazole-Thiazole Hybrid Scaffolds

| Starting Material Class | Reagents | Resulting Hybrid Scaffold | Potential Application |

|---|---|---|---|

| Heterocyclic Carbaldehyde | Thiosemicarbazide, α-Haloketones | Pyrazole-Thiazole | Medicinal Chemistry |

| Chalcone (from Aldehyde) | Hydrazine Derivatives | Thiazoline-Pyrazoline | Drug Discovery |

Fused heterocyclic systems often exhibit enhanced electronic and photophysical properties compared to their monocyclic counterparts. This compound is a valuable precursor for the synthesis of fused thiazole derivatives, most notably thiazolo[5,4-d]thiazoles. These compounds are of interest for their applications in organic electronics. mdpi.com

A well-established method for the synthesis of 2,5-diaryl-thiazolo[5,4-d]thiazoles involves the condensation of an aromatic aldehyde with dithiooxamide (B146897). mdpi.com In this reaction, two molecules of the aldehyde react with one molecule of dithiooxamide to form the fused bicyclic system. Given that this compound is an aromatic aldehyde, it can be employed in this synthetic route to produce a thiazolo[5,4-d]thiazole (B1587360) core flanked by 5-(p-tolyl)thiazole units. The resulting molecule would possess an extended π-conjugated system, a desirable feature for applications in organic semiconductors and light-emitting diodes. mdpi.com The synthesis is often carried out in eco-friendly deep eutectic solvents, highlighting a green chemistry approach to these functional materials. mdpi.com

The development of efficient dye-sensitized solar cells (DSSCs) relies on the design of organic dyes with tailored light-harvesting properties. nih.govresearchgate.netscispace.comnih.gov Thiazole and its derivatives are frequently incorporated into the molecular structure of these dyes, acting as electron-accepting or π-bridging units. researchgate.netscispace.com The general structure of these dyes often follows a donor-π-acceptor (D-π-A) motif, where the aldehyde-derived component can be part of the π-conjugated spacer.

This compound can serve as a key intermediate in the synthesis of such organic sensitizers. Its aldehyde group allows for Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as cyanoacetic acid derivatives, which are commonly used as acceptor and anchoring groups in DSSC dyes. nih.gov The p-tolylthiazole moiety can act as part of the π-bridge, influencing the electronic and photophysical properties of the final dye. By modifying the donor and acceptor parts of the molecule, the absorption spectrum and energy levels of the dye can be fine-tuned to optimize the performance of the solar cell. nih.govnih.gov

A Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of compounds, known as a library, which can then be screened for biological activity. The suitability of a molecule as a scaffold for combinatorial libraries depends on its core structure and the presence of one or more reactive functional groups that allow for the attachment of diverse substituents.

This compound is an excellent candidate for a combinatorial scaffold. The thiazole ring provides a stable, drug-like core structure that is present in many biologically active compounds. mdpi.comresearchgate.net The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones. This allows for the introduction of a wide variety of chemical functionalities at this position, leading to a diverse library of compounds. The generation of such libraries from a common thiazole-based scaffold can significantly accelerate the discovery of new therapeutic agents. mdpi.com

Developing Novel Functional Materials through Derivatization

The derivatization of this compound is a promising strategy for the development of new functional materials with tailored properties. The combination of the electron-rich p-tolyl group and the electron-deficient thiazole ring, along with the reactive aldehyde, provides a platform for creating molecules with interesting electronic and optical characteristics.

Chromophores derived from thiazole-containing compounds have garnered significant attention for their potential use in optical and photonic devices. nih.govnih.govrsc.org The derivatization of this compound can lead to the formation of chromophores with tunable photophysical properties, such as fluorescence and non-linear optical activity.

For example, condensation of the aldehyde with various nucleophiles can extend the π-conjugation of the system, leading to a red-shift in the absorption and emission spectra. The synthesis of thiazolo[5,4-d]thiazole derivatives, as mentioned earlier, results in highly fluorescent materials. nih.govrsc.org The photophysical properties of these materials are highly dependent on their crystal packing, which can be influenced by the substituents on the aromatic rings. nih.govrsc.org By systematically modifying the structure of the derivatives of this compound, it is possible to create a range of chromophores with emissions spanning the visible spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and solid-state lighting. nih.govrsc.org

Coordination Chemistry with Metal Centers (Ligand Design)

The thiazole ring, a five-membered aromatic heterocycle containing both a nitrogen and a sulfur atom, is a privileged scaffold in coordination chemistry. nih.gov These heteroatoms act as potential donor sites for coordination with a variety of metal centers. The nitrogen atom typically behaves as a hard base, while the sulfur atom acts as a soft base, allowing thiazole-containing ligands to bind to a range of hard and soft metals. This dual-coordinating ability is a key feature in the design of novel ligands for catalysis and materials science.

The aldehyde functional group at the C2 position of the thiazole ring in a molecule like this compound introduces an additional coordination site and a reactive handle for further modification. This allows for the design of multidentate ligands. For instance, the aldehyde can be readily converted into an imine (Schiff base) through condensation with a primary amine. If the amine-containing reactant also possesses other donor atoms, this provides a straightforward route to polydentate ligands.

The general reactivity of the aldehyde group allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. The p-tolyl substituent at the C5 position would also influence the electronic environment of the thiazole ring and, consequently, the coordination properties of the resulting ligands.

While specific studies on the coordination chemistry of this compound are not readily found, research on other substituted thiazoles demonstrates their utility. For example, thiazole derivatives have been used to create coordination polymers and have been investigated for their ability to form complexes with various transition metals. fabad.org.tr The resulting metal complexes can exhibit interesting photophysical properties and have potential applications in sensing and catalysis.

Strategic Use in Target-Oriented Synthesis

Thiazole-containing molecules are prevalent in a wide array of natural products and pharmaceutically active compounds, including vitamin B1 (thiamine), and various antibiotics and anticancer agents. nih.govresearchgate.net This makes thiazole derivatives, including carbaldehydes, valuable building blocks in the strategic, target-oriented synthesis of complex molecules.

The aldehyde functionality of a thiazole-2-carbaldehyde is a versatile functional group for carbon-carbon bond formation. It can participate in a variety of classical organic reactions, such as:

Wittig reaction: To form alkenes.

Aldol (B89426) condensation: To form α,β-unsaturated ketones.

Grignard and organolithium additions: To generate secondary alcohols.

Reductive amination: To produce secondary and tertiary amines.

These transformations allow for the elaboration of the thiazole core into more complex structures. The thiazole ring itself is generally stable to a wide range of reaction conditions, making it a robust scaffold to carry through a multi-step synthesis.

While no specific examples of the use of this compound in the total synthesis of a natural product are documented in the available literature, the strategic importance of the thiazole-2-carbaldehyde motif is clear. For instance, in the synthesis of complex natural products containing a thiazole ring, a substituted thiazole-2-carbaldehyde could serve as a key fragment for late-stage introduction of side chains or for coupling with other complex intermediates. The p-tolyl group would be an integral part of the final target's structure, potentially contributing to its biological activity through hydrophobic or steric interactions.

The synthesis of various thiazole derivatives for applications in medicinal chemistry is an active area of research. These efforts often involve the use of thiazole-based building blocks to create libraries of compounds for screening against biological targets. nih.govbepls.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional Hantzsch thiazole (B1198619) synthesis, while effective, often relies on harsh reagents and generates significant waste. bepls.com The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable starting materials, non-toxic catalysts, and energy-efficient reaction conditions. researchgate.netbohrium.comnih.gov For 5-(p-Tolyl)thiazole-2-carbaldehyde, future research should focus on developing novel synthetic strategies that align with these principles.

Promising areas of investigation include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various thiazole derivatives. bepls.comresearchgate.netnih.gov Applying these methods to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Green Catalysts: The exploration of reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid or rust-derived Fe2O3 nanoparticles, presents a significant opportunity to improve the sustainability of thiazole synthesis. bepls.comsci-hub.se Research into catalysts that can facilitate the specific formation of the 5-(p-tolyl) substituted thiazole ring would be particularly valuable.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis that combines the formation of the thiazole ring with the introduction of the carbaldehyde group would significantly enhance efficiency by reducing the number of synthetic steps and purification processes. bepls.comresearchgate.net

Exploration of Underutilized Reactivity Profiles

The aldehyde functionality at the 2-position of the thiazole ring is a well-established reactive handle for various transformations. However, the full extent of its reactivity, particularly in concert with the 5-(p-tolyl) substituent, remains largely untapped. Future research should venture beyond standard condensation reactions to explore less conventional transformations.

Key areas for exploration include:

Nucleophilic Addition Reactions: While condensation reactions are common, a systematic study of the addition of a wider range of nucleophiles to the aldehyde group could yield novel derivatives with interesting biological or material properties. pharmaguideline.com

Reactions at the C4 Position: The C2 and C5 positions of the thiazole ring are often the primary sites of reaction. Investigating methods to selectively functionalize the C4 position of this compound would open up new avenues for creating diverse molecular architectures.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although this is a less explored area of their chemistry. numberanalytics.com Investigating the potential of this compound to act as a diene or dienophile in Diels-Alder reactions could lead to the synthesis of complex polycyclic systems.

Advanced Characterization Techniques for Dynamic Studies

The static structural characterization of this compound is well-established through techniques like NMR and IR spectroscopy. However, to fully understand its behavior in different environments and its interactions with other molecules, more advanced characterization techniques are required.

Future research should employ:

Dynamic NMR Spectroscopy: This technique can provide valuable insights into conformational changes, rotational barriers of the p-tolyl group, and other dynamic processes that are not observable with standard NMR. rsc.org Understanding these dynamics is crucial for designing molecules with specific binding properties.

Advanced Mass Spectrometry Techniques: Techniques such as High-Resolution Mass Spectrometry (HRMS) can be used to precisely determine the elemental composition and fragmentation pathways, aiding in the identification of novel reaction products and intermediates. rsc.org

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions involving this compound in real-time can provide a deeper understanding of reaction mechanisms and kinetics.

Computational Design of Next-Generation Derivatives

The integration of computational chemistry has revolutionized drug discovery and materials science. For this compound, computational modeling can guide the synthesis of next-generation derivatives with tailored properties. nih.govresearchgate.netnih.gov

Future research directions in this area include:

In Silico Screening of Virtual Libraries: Large virtual libraries of derivatives can be generated by computationally modifying the structure of this compound. These libraries can then be screened for potential biological activity against various targets using molecular docking simulations. nih.govdergipark.org.trresearchgate.net

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, thus prioritizing the most promising candidates for synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies: By combining experimental data with computational models, robust SAR models can be developed to understand how structural modifications influence the biological activity or material properties of derivatives of this compound. nih.gov

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of atom and step economy. nih.gov Integrating this compound into MCRs represents a significant opportunity to rapidly generate diverse libraries of complex thiazole-containing compounds.

Future research should focus on:

Development of Novel MCRs: Designing new MCRs where this compound serves as a key building block is a primary area for future work. This could involve its participation as an aldehyde component in well-established MCRs or the development of entirely new reaction cascades.

Flow Chemistry Synthesis: The use of continuous flow reactors for performing MCRs involving thiazole derivatives has been shown to offer advantages in terms of reaction control, scalability, and safety. researchgate.net Applying flow chemistry to MCRs with this compound could enable the efficient and automated synthesis of compound libraries. uc.pt

Diversity-Oriented Synthesis: By strategically choosing the other components in the MCR, vast and structurally diverse libraries of compounds can be generated from this compound, which can then be screened for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(p-Tolyl)thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted nitriles with bromoacetoacetate derivatives under reflux conditions. For example, ethyl 2-bromoacetoacetate reacts with p-tolyl nitrile precursors in acetic acid, followed by hydrolysis to yield the aldehyde functionality . Key parameters include solvent choice (e.g., glacial acetic acid for reflux), catalyst (e.g., pyridine or sulfuric acid for thiadiazole intermediates), and reaction time (monitored via TLC) .

| Synthetic Method | Conditions | Key Observations |

|---|---|---|

| Cyclocondensation | Acetic acid, reflux, 12–24 h | High purity but moderate yield (~60%) |

| Coupling with amines | DMF, HATU coupling reagent, RT | Requires post-synthesis purification |

| Acid/Base-mediated closure | Pyridine (basic) or H₂SO₄ (acidic) | Acidic media favor faster cyclization |

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton; aromatic protons of the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and ~1600 cm⁻¹ (C=N thiazole) .

- HPLC/MS : Retention time and molecular ion ([M+H]⁺) match theoretical values (±1 ppm error) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization (ethanol/water mixtures) removes polar impurities, while flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves non-polar byproducts . For scale-up, fractional distillation under reduced pressure (40–60°C, 0.1 mmHg) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in organometallic catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde's electrophilicity and frontier molecular orbitals. Docking studies (AutoDock Vina) assess binding affinities to metal clusters, guiding catalyst design for cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthesis yields for thiazole-aldehyde derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example, using pyridine (basic media) slows thiazole formation but reduces side reactions, whereas sulfuric acid accelerates cyclization but increases decomposition. Systematic DoE (Design of Experiments) with variables like temperature (80–120°C) and stoichiometry (1:1 to 1:1.2 nitrile:bromoester) optimizes yield .

Q. How is the compound evaluated for antimicrobial activity, and what are key assay considerations?

- Methodological Answer : Follow CLSI guidelines:

- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL. Include positive (ciprofloxacin) and negative (DMSO) controls .

- Time-Kill Assays : Monitor log-phase reduction over 24 h; synergy with β-lactams is assessed via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. What role does the aldehyde group play in photovoltaic applications of thiazole derivatives?

- Methodological Answer : In dye-sensitized solar cells (DSSCs), the aldehyde anchors the molecule to TiO₂ surfaces, enhancing electron injection efficiency. UV-Vis spectroscopy (λmax ~450 nm) and cyclic voltammetry (E_HOMO/LUMO alignment) validate its suitability as a D-π-A dye component .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar thiazole derivatives?

- Methodological Answer : Variations arise from assay conditions (e.g., pH-dependent antimicrobial activity ) or substituent effects. For example, electron-withdrawing groups on the p-tolyl ring enhance antioxidant activity (IC₅₀ < 50 µM in DPPH assays) but reduce solubility, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.